2,3-Dichloro-4-nitroaniline
Overview
Description
2,3-Dichloro-4-nitroaniline is an organic compound with the chemical formula C6H4Cl2N2O2. It appears as yellow crystals and is soluble in alcohol, ether, and benzene, but only slightly soluble in water . This compound is commonly used as a dye and a synthetic intermediate in the preparation of pigments and mordants in the dye industry. It also serves as an intermediate for the synthesis of organic heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dichloro-4-nitroaniline typically involves a basic azo reaction. Initially, nitroaniline and dichlorobenzene are treated to form nitrosoaniline, which is then reacted with cuprous chloride to obtain the target product .
Industrial Production Methods: In industrial settings, this compound can be synthesized by reacting 2,3,4-trichloronitrobenzene with ammonia water in a high-pressure kettle. This method employs water as a solvent and a sulfur-containing compound as a catalyst, resulting in high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like nitric acid.
Reduction: Commonly uses reducing agents such as hydrogen gas or metal hydrides.
Substitution: Often employs nucleophiles like ammonia or amines.
Major Products Formed:
Oxidation: Produces nitroaniline derivatives.
Reduction: Forms amine derivatives.
Substitution: Results in various substituted aniline compounds.
Scientific Research Applications
2,3-Dichloro-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 2,3-Dichloro-4-nitroaniline exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
- 2,6-Dichloro-4-nitroaniline
- 4-Chloro-2-nitroaniline
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
Comparison: 2,3-Dichloro-4-nitroaniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. Compared to other nitroanilines, it has distinct physical and chemical properties that make it suitable for specific industrial and research purposes .
Properties
IUPAC Name |
2,3-dichloro-4-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2/c7-5-3(9)1-2-4(6(5)8)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHXXTUGYSFUHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388462 | |
Record name | 2,3-dichloro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1331-14-2, 69951-03-7 | |
Record name | Benzenamine, ar,ar-dichloro-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-dichloro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10388462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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